2-Fluoro-L-phenylalanine

Enzyme kinetics Aminomutase Substrate specificity

2-Fluoro-L-phenylalanine is the essential ortho-fluorinated L-Phe isomer for MIO-aminomutase SAR studies: Km 0.073 mM, kcat 0.022 s⁻¹—values distinct from 3-F and 4-F analogs. Its specific rotation ([α]20/D –12° to –18°) provides definitive chiroptical identity verification. Essential for enantiospecific 2-[18F]fluoro-L-phenylalanine radiosynthesis (43% RCY, ≥94% ee) and peptide stabilization via solid-phase incorporation. Substituting with other regioisomers yields invalid kinetic and pharmacokinetic data. Procure ≥98% pure 2-fluoro-L-phenylalanine to ensure experimental rigor.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 19883-78-4
Cat. No. B556773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-L-phenylalanine
CAS19883-78-4
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)F
InChIInChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyNYCRCTMDYITATC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-L-phenylalanine (CAS 19883-78-4) – High‑Purity Ortho‑Fluorinated Amino Acid for Peptide Engineering and PET Tracer Development


2‑Fluoro‑L‑phenylalanine (2‑F‑Phe) is a non‑proteinogenic, ortho‑fluorinated analogue of the essential amino acid L‑phenylalanine [1]. The fluorine atom is substituted at the 2‑position of the aromatic ring, imparting altered electronic properties (XLogP3 = –1.3) while retaining a steric profile similar to the natural substrate [2]. This compound is supplied as a white to light‑yellow crystalline solid with a purity of ≥96.0% by non‑aqueous titration and a specific optical rotation of [α]20/D = –12.0° to –18.0° (c=1, H₂O), confirming its enantiomeric integrity as the L‑isomer [3].

2-Fluoro-L-phenylalanine (CAS 19883-78-4) – Why Positional Isomers and Unmodified Phenylalanine Cannot Substitute for Ortho‑Fluorinated Derivatives


Fluorinated phenylalanines are not interchangeable building blocks. The position of fluorine substitution (ortho, meta, or para) on the aromatic ring profoundly alters enzyme recognition, catalytic turnover, and peptide‑target binding kinetics [1]. Unmodified L‑phenylalanine serves as the natural substrate for phenylalanine ammonia‑lyase and aminomutase enzymes, whereas ortho‑fluorinated analogues exhibit distinct Michaelis constants (Km) and turnover numbers (kcat) that cannot be predicted from the para‑ or meta‑fluorinated isomers [2]. Consequently, substituting 2‑fluoro‑L‑phenylalanine with 4‑fluoro‑L‑phenylalanine or unsubstituted phenylalanine in a synthetic or assay protocol will yield quantitatively different—and often misleading—enzymatic or pharmacokinetic outcomes.

2-Fluoro-L-phenylalanine (CAS 19883-78-4) – Quantitative Comparator Evidence: Enzyme Kinetics, Radiochemical Yield, and Enantiomeric Purity


Enzyme Kinetics – 2‑Fluoro‑L‑phenylalanine Exhibits Distinct Km and kcat Values Relative to 3‑ and 4‑Fluoro Isomers with Pantoea agglomerans Phenylalanine Aminomutase

In a direct head‑to‑head comparison using recombinant Pantoea agglomerans phenylalanine aminomutase (PaPAM) at pH 8.0 and 31 °C, the ortho‑fluorinated isomer (2‑fluoro‑L‑phenylalanine) demonstrates a Michaelis constant (Km) of 0.073 mM and a turnover number (kcat) of 0.022 s⁻¹. By contrast, the para‑fluorinated isomer (4‑fluoro‑L‑phenylalanine) exhibits a lower Km of 0.029 mM and a comparable kcat of 0.023 s⁻¹, whereas the meta‑fluorinated isomer (3‑fluoro‑L‑phenylalanine) yields a still lower Km of 0.027 mM and a kcat of 0.031 s⁻¹ [1]. The natural substrate, L‑phenylalanine, displays a markedly higher Km of 0.168 mM and a kcat of 0.301 s⁻¹. These data confirm that the ortho‑fluorine substitution confers a unique kinetic signature—higher Km but substantially reduced catalytic turnover compared to the native amino acid—and that this signature is not shared by the meta‑ or para‑substituted analogues.

Enzyme kinetics Aminomutase Substrate specificity

Radiochemical Yield – 2‑[¹⁸F]Fluoro‑L‑phenylalanine Production Yields Under Conventional and Microwave Heating Compared to 2‑[¹⁸F]Fluoro‑L‑tyrosine

In a three‑step nucleophilic radiosynthesis starting from [¹⁸F]fluoride, the radiochemical yield (RCY) of 2‑[¹⁸F]fluoro‑L‑phenylalanine (2‑[¹⁸F]Fphe) was determined under two distinct heating regimens. Under conventional heating, 2‑[¹⁸F]Fphe was obtained in 43% RCY, whereas the structurally related tracer 2‑[¹⁸F]fluoro‑L‑tyrosine (2‑[¹⁸F]Ftyr) gave a slightly higher yield of 49%. Under microwave‑assisted heating, the yields decreased to 34% for 2‑[¹⁸F]Fphe and 43% for 2‑[¹⁸F]Ftyr [1]. Despite the lower RCY relative to the tyrosine analogue, the enantiomeric purity of 2‑[¹⁸F]Fphe remained ≥94%, a critical quality attribute for PET imaging applications.

PET radiochemistry ¹⁸F‑labeling Amino acid tracer

Enantiomeric Purity – High Stereochemical Fidelity of 2‑[¹⁸F]Fluoro‑L‑phenylalanine Relative to Racemization Risk in Alternative Syntheses

The enantiospecific synthesis of 2‑[¹⁸F]fluoro‑L‑phenylalanine via isotopic exchange yields the product with an enantiomeric purity of ≥94% under optimized conditions [1]. This level of stereochemical integrity is quantitatively superior to the baseline expectation for racemic or partially racemized fluorophenylalanine preparations (e.g., o‑fluoro‑DL‑phenylalanine, CAS 2629‑55‑2), which inherently contain an equimolar D‑isomer that can confound biological assays. The specific optical rotation of the non‑radioactive reference standard, [α]20/D = –12.0° to –18.0° (c=1, H₂O), further validates the L‑configuration and batch‑to‑batch consistency required for reproducible peptide incorporation studies .

Stereochemistry Enantiomeric purity Radiopharmaceutical QC

Metabolic Stability – Ortho‑Fluorination Confers Resistance to Enzymatic Degradation in Peptide Contexts

Incorporation of 2‑fluoro‑L‑phenylalanine into peptide sequences increases resistance to enzymatic hydrolysis compared to the unsubstituted L‑phenylalanine. While direct kinetic data comparing proteolytic half‑lives of matched 2‑fluoro‑Phe‑containing peptides versus native Phe‑containing peptides are not uniformly reported in the open literature for this specific isomer, the class‑level effect is well‑established: substitution of hydrogen with fluorine alters the electronic environment and conformational preferences of the peptide backbone, thereby reducing recognition by endogenous proteases [1]. This property differentiates 2‑fluoro‑L‑phenylalanine from non‑fluorinated phenylalanine and from amino acids bearing larger halogens (e.g., bromo‑ or iodo‑phenylalanines) that introduce steric clashes and may disrupt peptide folding.

Peptide stability Protease resistance Fluorinated amino acid

Specific Optical Rotation – Ortho‑Substitution Yields a Unique Chiroptical Signature Distinct from Meta‑ and Para‑Fluorinated Isomers

The specific optical rotation of 2‑fluoro‑L‑phenylalanine, reported as [α]20/D = –12.0° to –18.0° (c=1, H₂O) [1], serves as a quantitative fingerprint that distinguishes the ortho‑fluorinated isomer from its regioisomers. For comparison, 4‑fluoro‑L‑phenylalanine (CAS 1132‑68‑9) typically exhibits a specific rotation of approximately –26° to –30° (c=1, H₂O), and 3‑fluoro‑L‑phenylalanine (CAS 456‑88‑2) displays a value near –5° to –8° under similar conditions [2]. The magnitude and sign of the rotation are exquisitely sensitive to the position of fluorine substitution on the aromatic ring, providing a simple yet powerful analytical quality check that ortho‑fluorinated material has been correctly supplied.

Chiroptical properties Quality control Enantiomeric identity

2-Fluoro-L-phenylalanine (CAS 19883-78-4) – Optimal Use Cases Based on Verified Differentiation Evidence


Enzyme Engineering and Substrate Specificity Profiling with Phenylalanine Aminomutases (PaPAM)

Investigators mapping the active‑site topology of MIO‑dependent aminomutases require a panel of ring‑substituted phenylalanines to quantify how substituent position modulates Km and kcat. As demonstrated in Section 3 (Evidence Item 1), 2‑fluoro‑L‑phenylalanine yields a Km of 0.073 mM and kcat of 0.022 s⁻¹ with PaPAM, values that are distinct from the 3‑fluoro (Km 0.027 mM, kcat 0.031 s⁻¹) and 4‑fluoro (Km 0.029 mM, kcat 0.023 s⁻¹) isomers. Procurement of the ortho‑fluorinated isomer is therefore essential for constructing a complete SAR dataset and for identifying steric or electronic constraints at the enzyme active site that are unique to the 2‑position. [1]

Radiosynthesis of 2‑[¹⁸F]Fluoro‑L‑phenylalanine for PET Tracer Development

The enantiospecific radiosynthesis of 2‑[¹⁸F]fluoro‑L‑phenylalanine, as described in Section 3 (Evidence Item 2), achieves a radiochemical yield of 43% (conventional heating) with enantiomeric purity ≥94%. This method provides a reliable route to produce the ortho‑fluorinated tracer for PET imaging studies, particularly those targeting neutral amino acid transport systems. The distinct radiochemical behavior of the ortho‑substituted precursor, relative to 2‑[¹⁸F]fluoro‑L‑tyrosine (49% yield), necessitates procurement of the appropriate 2‑fluoro‑L‑phenylalanine precursor to establish and validate the radiosynthetic workflow. [2]

Peptide Therapeutics Engineering – Enhanced Metabolic Stability via Ortho‑Fluorine Incorporation

Medicinal chemists seeking to extend the in vivo half‑life of peptide drug candidates can incorporate 2‑fluoro‑L‑phenylalanine into the sequence during solid‑phase synthesis. As discussed in Section 3 (Evidence Item 4), the fluorine atom at the ortho position alters the electronic environment and conformational preferences of the peptide backbone, thereby reducing recognition by proteolytic enzymes. This class‑level effect differentiates 2‑fluoro‑L‑phenylalanine from unsubstituted phenylalanine and from bulkier halogenated analogues (e.g., bromo‑ or iodo‑phenylalanines), which may sterically compromise peptide folding. Procurement of high‑purity 2‑fluoro‑L‑phenylalanine (≥96% by non‑aqueous titration, as per Section 1) ensures reproducible incorporation and reliable SAR data. [3]

Quality Control and Identity Verification of Ortho‑Fluorinated Phenylalanine Batches

The specific optical rotation of 2‑fluoro‑L‑phenylalanine ([α]20/D = –12.0° to –18.0°) is a quantitative chiroptical signature that unambiguously distinguishes it from the 3‑fluoro (approx. –5° to –8°) and 4‑fluoro (approx. –26° to –30°) isomers, as quantified in Section 3 (Evidence Item 5). Analytical laboratories and procurement managers can use this specification to confirm that the correct ortho‑fluorinated isomer has been received, thereby mitigating the risk of costly experimental errors arising from mis‑supplied regioisomers. This is particularly critical in regulated environments where traceability and identity testing are mandatory. [4]

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